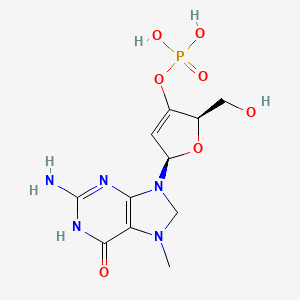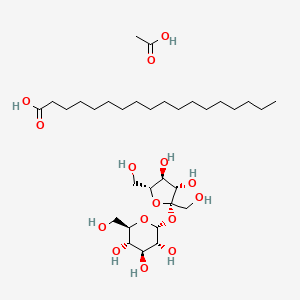![molecular formula C9H14N2O3 B1168170 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one CAS No. 115747-35-8](/img/structure/B1168170.png)
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one is a compound that forms as a DNA adduct. It is derived from the interaction between DNA and certain heterocyclic amines, which are known to be mutagenic and carcinogenic. This compound is significant in the study of DNA damage and repair mechanisms, as well as in understanding the molecular basis of carcinogenesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one typically involves the reaction of 2-amino-3-methylimidazolo(4,5-f)quinoline with deoxyguanosine. This reaction is facilitated by the presence of activating agents and specific reaction conditions that promote the formation of the adduct. The process often requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques to isolate the compound.
化学反应分析
Types of Reactions
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may further interact with DNA or other biomolecules.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its biological activity.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may produce hydroxylated derivatives, while substitution reactions can yield a variety of substituted imidazoloquinoline compounds.
科学研究应用
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one has several important applications in scientific research:
Chemistry: It is used to study the chemical properties and reactivity of DNA adducts, providing insights into the mechanisms of DNA damage and repair.
Biology: The compound is significant in understanding how DNA adducts affect cellular processes, including replication and transcription.
Medicine: Research on this compound contributes to the development of cancer therapies by elucidating the pathways involved in carcinogenesis and identifying potential targets for intervention.
Industry: In the pharmaceutical industry, the compound can be used in the development of diagnostic tools and therapeutic agents.
作用机制
The mechanism of action of 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one involves its interaction with DNA. The compound forms a covalent bond with the guanine base in DNA, resulting in a DNA adduct. This adduct can interfere with DNA replication and transcription, leading to mutations and potentially contributing to carcinogenesis. The molecular targets include DNA polymerases and other proteins involved in DNA repair pathways.
相似化合物的比较
Similar Compounds
- N-(Deoxyguanosin-8-yl)-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline
- N-(Deoxyguanosin-8-yl)-2-amino-3,4-dimethylimidazo(4,5-f)quinoline
Uniqueness
2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-8-((3-methyl-3H-imidazo[4,5-f]quinolin-2-yl)amino)-1H-purin-6(9H)-one is unique due to its specific structure and the particular type of DNA adduct it forms. This uniqueness allows it to be a valuable tool in studying the specific effects of DNA damage and the mechanisms of mutagenesis and carcinogenesis. Its distinct reactivity and interaction with DNA make it a critical compound in the field of molecular biology and cancer research.
属性
CAS 编号 |
115747-35-8 |
|---|---|
分子式 |
C9H14N2O3 |
分子量 |
0 |
同义词 |
N-(deoxyguanosin-8-yl)-2-amino-3-methylimidazolo(4,5-f)quinoline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





